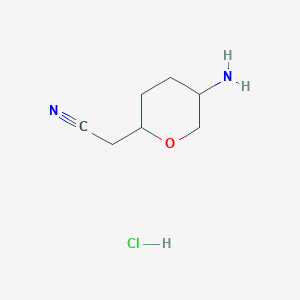
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrilehydrochloride typically involves the reaction of a suitable precursor with an aminating agent. One common method involves the reaction of a tetrahydropyran derivative with an aminating reagent such as ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines .
Scientific Research Applications
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrilehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar aminated structure and are used in organic synthesis and medicinal chemistry.
Imidazoles: Another class of compounds with similar applications in pharmaceuticals and agrochemicals.
Uniqueness
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrilehydrochloride is unique due to its specific structural features, such as the tetrahydropyran ring and the nitrile group.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-(5-aminooxan-2-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-4-3-7-2-1-6(9)5-10-7;/h6-7H,1-3,5,9H2;1H |
InChI Key |
OVDPKJIFNRDLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1N)CC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















